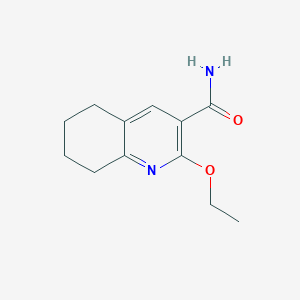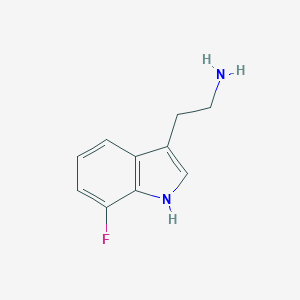
7-Fluorotryptamine
Descripción general
Descripción
7-Fluorotryptamine: is a fluorinated derivative of tryptamine, an indole-based compound. It is characterized by the presence of a fluorine atom at the 7th position of the indole ring. This modification imparts unique chemical and biological properties to the compound. This compound is known for its role as a potent agonist of the G protein-coupled receptor GPRC5A, which is involved in various signaling pathways related to immunity and cancer .
Aplicaciones Científicas De Investigación
Chemistry: 7-Fluorotryptamine is used as a building block in the synthesis of various fluorinated indole derivatives. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is employed to study the role of GPRC5A in cellular signaling pathways. It is used in assays to investigate the recruitment of β-arrestin and other downstream signaling molecules .
Medicine: Its ability to modulate GPRC5A signaling makes it a candidate for therapeutic interventions in immune-related diseases and cancer .
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties are leveraged to create compounds with enhanced stability and activity .
Mecanismo De Acción
Target of Action
7-Fluorotryptamine is a potent agonist of GPRC5A . GPRC5A, or G Protein-Coupled Receptor Class C Group 5 Member A, is an orphan receptor that belongs to the G protein-coupled receptors (GPCRs) superfamily . GPCRs are one of the largest and most diverse families of transmembrane receptor proteins, which can produce various biological responses through specific ligand interactions .
Mode of Action
This compound interacts with GPRC5A and induces GPRC5A-mediated β-arrestin recruitment . β-arrestin is a key regulator of GPCR signaling and plays a crucial role in desensitizing GPCR signaling, receptor internalization, and activating downstream signaling pathways .
Biochemical Pathways
The interaction of this compound with GPRC5A affects the GPCR signaling pathway . When GPCRs are activated, Gα dissociates from Gβ and Gγ, allowing the two subunits to exert their respective downstream signaling roles . The precise roles and pathways of GPCRs as receptors for various ligands remain incompletely determined .
Result of Action
The binding of this compound to GPRC5A and the subsequent recruitment of β-arrestin can lead to various molecular and cellular effects. For instance, it has been observed that this compound can downregulate the induction of certain genes (such as IL41A, CXCL10, CSF2) in cells when combined with TNFα .
Análisis Bioquímico
Biochemical Properties
7-Fluorotryptamine plays a significant role in biochemical reactions. It interacts with specific serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors . Through this binding process, this compound triggers a cascade of biochemical responses, yielding diverse effects within the body .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound can induce GPRC5A-mediated β-arrestin recruitment . In combination with TNFα, it can downregulate TNFα-induced genes in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to specific serotonin receptors and functions as an agonist . This binding process triggers a series of biochemical and physiological responses . In addition, this compound has been found to induce GPRC5A-mediated β-arrestin recruitment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of aminobutyraldehyde with 2-fluoro-4-methoxyphenylhydrazine, followed by cyclization to form the indole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 7-Fluorotryptamine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluorotryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Comparación Con Compuestos Similares
Tryptamine: The parent compound of 7-Fluorotryptamine, lacking the fluorine atom.
5-Fluorotryptamine: Another fluorinated derivative with the fluorine atom at the 5th position.
6-Fluorotryptamine: A derivative with the fluorine atom at the 6th position.
Uniqueness: this compound is unique due to its specific fluorine substitution at the 7th position, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity for GPRC5A and its ability to modulate specific signaling pathways .
Propiedades
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAWNNQNLQPNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377692 | |
| Record name | 7-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191927-74-9 | |
| Record name | 7-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper reveal about the interaction of 7-fluorotryptamine with GPRC5A?
A1: While the research paper primarily focuses on identifying microbiota-derived aromatic monoamines as agonists for GPRC5A, it does not specifically investigate This compound []. Therefore, the interaction of this compound with GPRC5A and its downstream effects are not discussed in this study.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
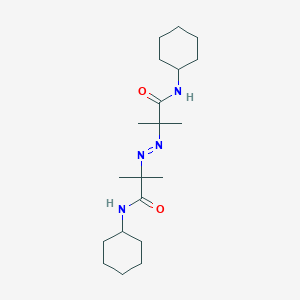
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
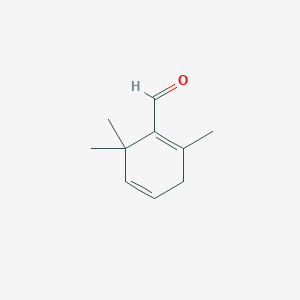



![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
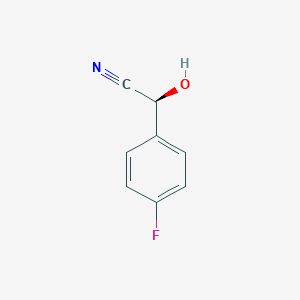
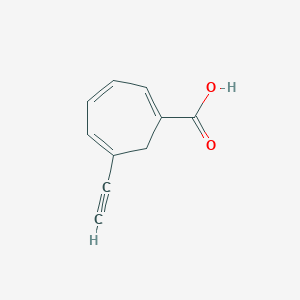

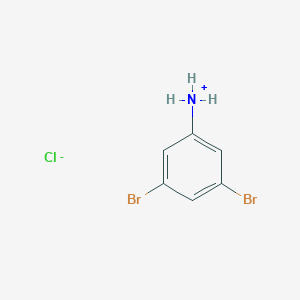
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
